An In-depth Technical Guide to N-(Azido-PEG2)-N-Biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to N-(Azido-PEG2)-N-Biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile heterobifunctional linker that has emerged as a critical tool in modern biochemical and pharmaceutical research. Its unique architecture, featuring a terminal azide (B81097) group, a biotin (B1667282) moiety, and a carboxylic acid, all connected by polyethylene (B3416737) glycol (PEG) spacers, enables the precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this linker, with a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for bioconjugation and the assessment of PROTAC-mediated protein degradation are presented, alongside visual workflows to facilitate experimental design.
Introduction
The targeted manipulation of biological systems at the molecular level is a cornerstone of modern drug discovery and chemical biology. Bifunctional linkers are indispensable reagents in this endeavor, facilitating the covalent connection of two different molecules to create novel conjugates with desired functionalities. N-(Azido-PEG2)-N-Biotin-PEG3-acid is a sophisticated example of such a linker, offering a trifecta of functionalities for advanced bioconjugation strategies.
The azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly specific and efficient ligation to alkyne-modified molecules.[1] The carboxylic acid provides a reactive site for standard amide bond formation with primary amines, a common functional group in proteins and other biomolecules.[2] The inclusion of a biotin moiety allows for the strong and specific interaction with avidin (B1170675) and streptavidin, enabling applications in affinity purification, detection, and immobilization.[3] The PEG spacers enhance the aqueous solubility and reduce the immunogenicity of the resulting conjugates.[4]
A particularly impactful application of such linkers is in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's composition and length are critical for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase) and subsequent target ubiquitination and degradation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(Azido-PEG2)-N-Biotin-PEG3-acid is essential for its effective use in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Chemical Formula | C25H44N6O9S | [6] |
| Molecular Weight | 604.7 g/mol | [6] |
| CAS Number | 2112731-59-4 | [6] |
| Appearance | White to off-white solid or oil | - |
| Purity | Typically >95% or >96% | [6] |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
Applications in Bioconjugation and Drug Discovery
The unique trifunctional nature of N-(Azido-PEG2)-N-Biotin-PEG3-acid lends itself to a variety of applications in research and development:
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PROTAC Synthesis: As a central component of this guide, the linker can be used to connect a target protein ligand to an E3 ligase ligand. The azide and carboxylic acid functionalities allow for flexible and modular assembly of PROTAC libraries with varying linker lengths and attachment points.[1]
-
Affinity-Based Probes: The biotin moiety can be used to create probes for identifying and isolating binding partners of a molecule of interest. For instance, a small molecule inhibitor functionalized with this linker can be used to pull down its target protein from a complex biological sample.
-
Drug Delivery and Targeting: The linker can be used to conjugate drugs to targeting moieties such as antibodies or peptides, enhancing their delivery to specific cells or tissues. The biotin can then be used for detection or secondary targeting strategies.
-
Surface Immobilization: Biomolecules functionalized with this linker can be immobilized on streptavidin-coated surfaces for use in biosensors, diagnostic assays, and high-throughput screening.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of N-(Azido-PEG2)-N-Biotin-PEG3-acid.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using N-(Azido-PEG2)-N-Biotin-PEG3-acid typically involves a two-step conjugation process. The following diagram illustrates a general workflow where the carboxylic acid is first coupled to an amine-containing E3 ligase ligand, followed by a click chemistry reaction with an alkyne-functionalized target protein ligand.
Protocol: Amide Coupling of the Linker to an E3 Ligase Ligand
This protocol describes the activation of the carboxylic acid on N-(Azido-PEG2)-N-Biotin-PEG3-acid and its subsequent reaction with an amine-containing E3 ligase ligand (e.g., pomalidomide, thalidomide (B1683933) derivatives).
Materials:
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N-(Azido-PEG2)-N-Biotin-PEG3-acid
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Amine-functionalized E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Nitrogen or Argon gas
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Reaction vessel (e.g., round-bottom flask)
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Stir plate and stir bar
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LC-MS for reaction monitoring
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Ethyl acetate (B1210297)
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5% Lithium chloride (LiCl) solution
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Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve N-(Azido-PEG2)-N-Biotin-PEG3-acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain the azide-linker-E3 ligase ligand conjugate.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate from the previous step and an alkyne-modified target protein ligand.
Materials:
-
Azide-linker-E3 ligase ligand conjugate (from section 4.1.1)
-
Alkyne-functionalized target protein ligand
-
Solvent (e.g., a mixture of t-BuOH/H2O or DMF)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
-
Preparative HPLC system
Procedure:
-
Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized target protein ligand (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (e.g., 0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be filtered and directly purified by preparative reverse-phase HPLC to yield the final PROTAC molecule.
Workflow for Assessing PROTAC-Mediated Protein Degradation
Once the PROTAC has been synthesized and purified, its biological activity must be assessed. A common method to quantify the degradation of the target protein is by Western blotting.
Protocol: Western Blot Analysis of Target Protein Degradation
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody incubation and washing steps.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, dose-response curves can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
Signaling Pathway Analysis: A Hypothetical Case Study
PROTACs are powerful tools for dissecting signaling pathways by observing the downstream consequences of target protein removal. For instance, a PROTAC targeting a key kinase in a cancer-related pathway can be used to study the effects of its long-term depletion, which may differ from the effects of transient inhibition by a small molecule inhibitor.
The following diagram illustrates a hypothetical signaling pathway where a PROTAC is used to degrade a target protein (e.g., a receptor tyrosine kinase, RTK), leading to the inhibition of downstream signaling.
Conclusion
N-(Azido-PEG2)-N-Biotin-PEG3-acid is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure and multiple functionalities provide a robust platform for the synthesis of complex bioconjugates and advanced therapeutic modalities like PROTACs. The detailed protocols and workflows presented in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively incorporate this valuable linker into their research and discovery pipelines, ultimately accelerating the development of novel diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigating protein degradability through site-specific ubiquitin ligase recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
